N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a synthetic secondary amine belonging to the benzylamine class, characterized by a cyclopentyl ring bonded to the amine nitrogen and an ortho-trifluoromethoxy (-OCF₃) substituent on the phenyl ring. Its molecular formula is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS No. 1019579-79-3
Cat. No. B1518684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine
CAS1019579-79-3
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2
InChIKeyPUWYTUBCPGKALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine: Baseline Physicochemical and Structural Profile (CAS 1019579-79-3)


N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a synthetic secondary amine belonging to the benzylamine class, characterized by a cyclopentyl ring bonded to the amine nitrogen and an ortho-trifluoromethoxy (-OCF₃) substituent on the phenyl ring . Its molecular formula is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol [1]. The ortho-substitution pattern distinguishes it from its para-substituted positional isomer and from the unsubstituted benzylamine scaffold, imparting distinct steric and electronic properties that are critical for target recognition and metabolic stability .

Why Generic Substitution Fails for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (CAS 1019579-79-3)


Substituting N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine with a generic benzylamine or a positional isomer is not a chemically or pharmacologically neutral action. The ortho-positioned -OCF₃ group induces a unique conformational bias and a distinct electronic environment compared to the para isomer or the unsubstituted scaffold . In structure-activity relationship (SAR) studies on related benzylamine derivatives, the -OCF₃ substituent has been shown to be a powerful electron-withdrawing group that, unlike chlorine or methyl, can drastically reduce the number of effective analogues, indicating a non-linear and highly specific impact on biological activity [1]. Furthermore, the cyclopentylamine core provides a specific degree of conformational rigidity and lipophilicity that differs from open-chain or smaller cyclic amines, making simple replacement a high-risk strategy for reproducibility and target engagement [2]. The following quantitative evidence substantiates these points for procurement and experimental design.

Quantitative Differentiation Evidence for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (CAS 1019579-79-3)


Ortho-Substitution Confers Unique Conformational and Electronic Bias Relative to Para-Isomer

The target compound features an ortho-trifluoromethoxy (-OCF₃) substituent on the phenyl ring, a key differentiator from its para-substituted isomer (N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, CAS 85952-77-8). While direct head-to-head data is unavailable, class-level SAR on related benzylamines indicates that ortho-OCF₃ substitution can enforce a specific, energetically favored conformation due to steric and electronic interactions with the adjacent amine . In contrast, para-substitution offers greater conformational freedom, which can lead to promiscuous binding or reduced target selectivity. This ortho-induced bias is a critical design element for achieving specificity in enzyme or receptor pockets.

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Electron-Withdrawing -OCF₃ Group Drives a Steep SAR Cliff, Differentiating from Unsubstituted Benzylamine

The presence of the strong electron-withdrawing -OCF₃ group in the target compound sharply distinguishes it from the unsubstituted benzylamine scaffold (N-benzylcyclopentanamine, CAS 15205-23-9). In a broad SAR study of benzylamine derivatives, the -OCF₃ substituent was found to yield 'fewer effective analogues' compared to less powerful substituents like -Cl or -Me, indicating a high degree of specificity and a potential for steep SAR cliffs [1]. This contrasts with the more permissive SAR of the unsubstituted scaffold, where a wider range of modifications may retain activity. The -OCF₃ group also significantly increases lipophilicity (estimated logP ~3.5 vs. ~2.8 for the unsubstituted analog ), which can enhance membrane permeability but also necessitates careful control in assays.

Electron-Withdrawing Group Structure-Activity Relationship Lipophilicity Modulation

Cyclopentylamine Core Provides Different Conformational Rigidity and Lipophilicity Compared to Open-Chain and Smaller Cyclic Amines

The cyclopentylamine core of the target compound offers a specific balance of conformational flexibility and lipophilicity that is distinct from open-chain alkyl amines or smaller cyclic amines (e.g., cyclopropylamine). In drug discovery contexts, the cyclopentyl group is a privileged scaffold that can pre-organize the molecule for optimal target binding while maintaining a favorable physicochemical profile [1]. Compared to the open-chain N-ethyl analog, the cyclopentyl group reduces the number of rotatable bonds, potentially improving binding entropy. Compared to the cyclopropyl analog, it provides a larger hydrophobic surface area, which can be critical for engaging shallow hydrophobic pockets. The specific ring size influences both the amine pKa and the molecular volume, which in turn affects passive permeability and solubility.

Conformational Rigidity Lipophilicity Scaffold Hopping

Commercial Availability and Purity Specification Differentiates from Closely Related Research Chemicals

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (CAS 1019579-79-3) is available from multiple reputable chemical suppliers with a specified minimum purity of 95% . This level of purity is a key differentiator from less common or custom-synthesized analogs, where purity can be variable and may not be certified. For example, the para-isomer (CAS 85952-77-8) is also available at 95% purity , but the ortho-isomer is more widely stocked and may offer advantages in supply chain reliability and cost-effectiveness for routine use. The availability of a pre-qualified, high-purity research chemical reduces the risk of introducing impurities that could confound biological assay results.

Purity Sourcing Reproducibility

Best-Fit Research and Industrial Application Scenarios for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine (CAS 1019579-79-3)


Medicinal Chemistry: Ortho-Specific Pharmacophore Exploration in Central Nervous System (CNS) Targets

The ortho-trifluoromethoxy benzylamine motif is a recurring element in CNS-active compounds due to its ability to enhance blood-brain barrier penetration and modulate receptor binding. This compound serves as a precise building block for synthesizing and screening ligands for G-protein coupled receptors (GPCRs) or ion channels where ortho-substitution is known to be critical. Its use ensures that the SAR is explored around the correct conformational and electronic landscape, avoiding the pitfalls of para-isomer or unsubstituted benzylamine controls. Evidence from SAR studies on related scaffolds indicates that -OCF₃ at the ortho position can significantly impact potency and selectivity compared to other substituents [1].

Chemical Biology: Design of Conformationally Biased Probes for Protein-Protein Interaction (PPI) Inhibition

The combination of the ortho-OCF₃ group and the cyclopentylamine core creates a molecule with restricted conformational freedom and a defined hydrophobic patch. This makes it an ideal starting point for developing chemical probes that target shallow, hydrophobic clefts in PPIs. The ortho-substitution enforces a specific geometry that can be exploited to achieve selective binding, while the cyclopentyl group can be elaborated to optimize affinity. Using the exact compound ensures that the initial hit has the correct spatial and electronic presentation for further optimization, a concept supported by medicinal chemistry studies on related cyclopentyl-containing inhibitors [2].

Agricultural Chemistry: Synthesis of Novel Fluorinated Agrochemical Intermediates

Fluorinated benzylamines are valuable intermediates in the synthesis of modern agrochemicals, where the -OCF₃ group imparts enhanced metabolic stability and lipophilicity, improving the compound's bioavailability and persistence in the field. This specific ortho-substituted cyclopentylamine can be used as a key building block for generating libraries of fluorinated amides, ureas, or sulfonamides for screening against fungal, insect, or weed targets. The procurement of this precise building block ensures that the synthesized library accurately reflects the intended SAR of the ortho-OCF₃ pharmacophore, avoiding the confounding effects of positional isomerism [3].

Material Science: Precursor for Fluorinated Ligands in Metal-Organic Frameworks (MOFs) or Catalysis

The secondary amine functionality and the rigid, lipophilic scaffold make this compound a suitable precursor for synthesizing novel ligands for transition metal catalysis or for incorporation into metal-organic frameworks (MOFs). The -OCF₃ group can modulate the electronic properties of the resulting metal complex, influencing its reactivity or catalytic activity. The ortho-substitution pattern may also direct metal coordination geometry differently than para-substituted analogs. Using the correct isomer is crucial for achieving the desired catalytic performance or material property [4].

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